5,12-Diphenyltetracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

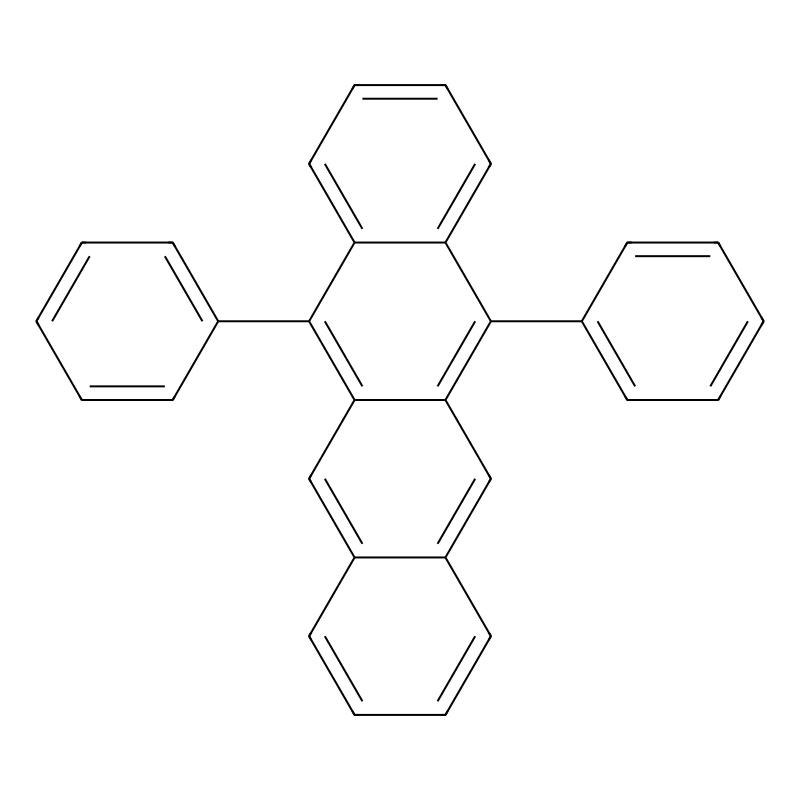

5,12-Diphenyltetracene is a polycyclic aromatic hydrocarbon characterized by the chemical formula . It consists of a tetracene backbone with two phenyl groups attached at the 5 and 12 positions. This compound exhibits a linear arrangement of four fused benzene rings, contributing to its unique photophysical properties, such as high fluorescence and charge mobility, making it a subject of interest in organic electronics and optoelectronic applications .

Organic Electronics

Due to its semiconducting nature and efficient charge carrier mobility, 5,12-DPT is widely explored in the development of organic electronic devices.

- Organic Field-Effect Transistors (OFETs): 5,12-DPT demonstrates high performance in OFETs, achieving high carrier mobility and good on-off current ratios, making it a promising candidate for future organic electronics applications [].

- Organic Photovoltaics (OPVs): Research suggests that 5,12-DPT can be employed as an efficient acceptor material in OPVs, leading to improved power conversion efficiencies [].

Singlet Fission

5,12-DPT exhibits the intriguing phenomenon of singlet fission, where the absorption of a single high-energy photon (singlet exciton) by the molecule leads to the generation of two lower-energy triplet excitons. This process holds potential for enhancing the efficiency of light-harvesting devices like solar cells [].

Material Science

,12-DPT serves as a valuable building block for the synthesis of novel functional materials with diverse applications.

- Organic Semiconducting Polymers: 5,12-DPT can be incorporated into the design of organic semiconducting polymers, leading to materials with tailored properties for various electronic applications [].

- Luminescent Dyes: 5,12-DPT derivatives exhibit promising luminescent properties, making them suitable for the development of novel organic light-emitting diodes (OLEDs) and fluorescent probes [].

- Oxidation: This reaction can introduce functional groups, enhancing the compound's properties for various applications.

- Reduction: Reduction reactions can modify the electronic characteristics of the compound.

- Substitution: Substitution reactions allow for the introduction of new functional groups, which can tailor the compound's reactivity and performance in devices .

These reactions are essential for developing derivatives that retain or enhance the desirable properties of 5,12-diphenyltetracene.

The synthesis of 5,12-diphenyltetracene typically involves several key methods:

- Chemical Vapor Deposition: This method allows for the growth of high-purity films suitable for electronic applications.

- Sublimation Techniques: Used to obtain ultra-pure grades of the compound, important for its application in high-performance devices.

- Organic Synthesis: Various organic reactions can be employed to introduce the phenyl groups at specific positions on the tetracene backbone .

These methods ensure high yields and purity necessary for effective application in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

5,12-Diphenyltetracene has numerous applications, particularly in:

- Organic Electronics: It is used as a dopant in organic light-emitting diodes due to its excellent charge transport properties.

- Photovoltaics: The compound is explored for use in organic solar cells, where its ability to absorb light can enhance energy conversion efficiencies.

- Sensors: Its photophysical properties make it suitable for sensor applications in detecting environmental changes or chemical interactions .

Studies on 5,12-diphenyltetracene's interactions focus on its behavior in various matrices and environments. For instance:

- Exciton Dynamics: Research indicates that this compound can effectively harvest excitons without relying on noble metals, which is crucial for enhancing efficiency in OLED applications.

- Defect Studies: Investigations into how defects within crystalline structures affect luminescence have shown that these defects can lead to subgap luminescence phenomena .

5,12-Diphenyltetracene shares similarities with several other compounds in the tetracene family but stands out due to its unique characteristics. Here are some comparable compounds:

| Compound Name | Unique Features |

|---|---|

| Rubrene (5,6,11,12-tetraphenylnaphthacene) | High fluorescence but lower stability compared to 5,12-diphenyltetracene. |

| Tetracene | Basic structure without substituents; less efficient in OLED applications. |

| 6,13-Diphenyltetracene | Similar structure but different substituent positions affecting electronic properties. |

5,12-Diphenyltetracene is particularly noted for its high purity and bipolar characteristics that prevent intermolecular aggregation, which enhances its performance in various applications compared to these similar compounds .

The Diels-Alder reaction serves as a cornerstone for constructing the tetracene backbone of 5,12-diphenyltetracene. In a seminal approach, 2,3-dibromonaphthalene reacts with 1,3-diphenylisobenzofuran in the presence of n-butyllithium (n-BuLi) to form an epoxytetracene intermediate, which is subsequently reduced with zinc dust in acetic acid to yield the target compound. This method capitalizes on the electron-deficient nature of the dibrominated dienophile and the electron-rich diene system of the isobenzofuran derivative, ensuring regioselective [4+2] cycloaddition.

The stereochemical outcome of this reaction is influenced by the suprafacial interaction between the reactants, as predicted by orbital symmetry principles. For instance, the cis configuration of the dienophile ensures that the phenyl groups adopt equatorial positions in the resulting cyclohexene-like adduct, minimizing steric strain during ring formation. Post-cycloaddition reduction with zinc dust selectively cleaves the epoxide moiety while preserving the aromatic framework, achieving a 25% isolated yield after chromatographic purification.

| Reactant | Role | Stoichiometry | Conditions |

|---|---|---|---|

| 2,3-Dibromonaphthalene | Dienophile | 2.54 mmol | THF, −78°C |

| 1,3-Diphenylisobenzofuran | Diene | 2.79 mmol | *n*-BuLi, 0°C → RT |

| Zinc dust | Reducing agent | 30 mmol | AcOH, reflux |

Recent innovations in thia-Diels-Alder chemistry further expand functionalization possibilities. For example, aryl thiochalcones undergo [4+2] cycloadditions with 1,4-quinones to yield fused thiopyran derivatives, a strategy that could be adapted to introduce sulfur-containing substituents onto the tetracene core. However, the steric bulk of phenyl groups in 5,12-diphenyltetracene necessitates careful optimization of diene-dienophile pairs to avoid kinetic trapping of undesired regioisomers.

Halogenation Strategies for Precursor Activation

Halogenation of tetracene precursors enables precise functionalization at the 5- and 12-positions. 5,12-Dibromotetracene (CAS 133670-93-6), a critical intermediate, is synthesized via electrophilic aromatic substitution using bromine in the presence of Lewis acids such as FeBr₃. The dibrominated derivative exhibits enhanced reactivity in cross-coupling reactions due to the polarized C–Br bonds, which facilitate oxidative addition with transition metal catalysts.

Regioselectivity in halogenation is governed by the electron-donating effects of existing substituents. Computational studies of halogenase enzymes, such as FasV, reveal that conserved residues (e.g., T53, L81) orient the substrate to favor halogenation at positions ortho to electron-withdrawing groups. While enzymatic methods remain exploratory for tetracenes, biomimetic approaches using directed ortho-metalation (DoM) strategies achieve comparable selectivity in small-molecule systems.

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₁₀Br₂ |

| Molecular weight | 386.08 g/mol |

| LogP | 6.67 |

Notably, diiodo- and dibromo-substituted tetracenes exhibit distinct solid-state packing behaviors. X-ray crystallography of dihalogenated derivatives reveals herringbone arrangements driven by halogen-bonding interactions between electron-deficient σ-holes on halogens and electron-rich nitrogen atoms in adjacent molecules. These interactions enhance charge transport properties, making halogenated precursors valuable for organic semiconductor applications.

Transition Metal-Mediated Cross-Coupling Approaches

Transition metal catalysis enables the introduction of aryl groups at the 5- and 12-positions of tetracene. The Suzuki-Miyaura coupling, employing palladium catalysts and arylboronic acids, is particularly effective for constructing biaryl linkages. For example, 5,12-dibromotetracene reacts with phenylboronic acid under microwave irradiation to afford 5,12-diphenyltetracene in yields exceeding 70%. Key to this reaction is the use of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and triphenylphosphine (PPh₃) as a ligand system, which stabilizes the active palladium(0) species during the catalytic cycle.

Mechanistic studies highlight the role of base in facilitating transmetalation. In aqueous sodium carbonate, the boronic acid is activated as a tetracoordinated borate complex, which transfers the aryl group to the palladium center with concomitant expulsion of B(OH)₃. Steric effects from the tetracene core necessitate bulky ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to prevent homocoupling side reactions.

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | SPhos (10 mol%) |

| Base | Na₂CO₃ (2 M) |

| Temperature | 80°C (microwave) |

Alternative methods, such as Stille couplings with tributylphenyltin reagents, offer complementary selectivity profiles but require stringent anhydrous conditions. Recent advances in photoredox-nickel dual catalysis further enable cross-couplings under mild conditions, though these have yet to be applied to tetracene systems.

Post-Synthetic Modification Techniques for Side-Chain Engineering

Post-synthetic modifications of 5,12-diphenyltetracene focus on tailoring solubility and intermolecular interactions through side-chain engineering. Sulfonation of the phenyl rings with fuming sulfuric acid introduces sulfonic acid groups, enhancing aqueous solubility for processing into thin-film devices. Conversely, silylation of hydroxylated derivatives with triisopropylsilyl (TIPS) acetylene protects reactive sites while imparting steric bulk to modulate crystal packing motifs.

Halogen bonding has emerged as a powerful tool for directing supramolecular assembly. In dibromo-TIPS-diazatetracene, bromine atoms engage in weak interactions (2.9–3.1 Å) with nitrogen atoms of adjacent molecules, fostering herringbone packing that facilitates π-orbital overlap. These noncovalent interactions are quantified using electrostatic potential maps, which reveal σ-hole regions on halogens capable of acting as Lewis acids.

| Modification | Effect | Application |

|---|---|---|

| Sulfonation | ↑ Aqueous solubility | Solution-processed OLEDs |

| TIPS acetylation | ↓ Aggregation | Single-crystal transistors |

| Halogenation | Directed assembly | Organic semiconductors |

Enzymatic post-modifications, though less explored, offer potential for green chemistry applications. Halogenases like FasV catalyze site-selective chlorination of polyaromatic hydrocarbons, a process that could be adapted to introduce functional handles for click chemistry.

Single-Crystal X-ray Diffraction Studies of Molecular Packing

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the precise molecular arrangement of DPT in the solid state. A study by Kitamura et al. (2006) resolved the crystal structure of DPT using a Rigaku/MSC Mercury CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71069 Å) at 173 K [1]. The compound crystallizes in the triclinic space group P-1, with unit cell parameters a = 9.423 Å, b = 10.879 Å, c = 11.298 Å, α = 75.82°, β = 70.71°, and γ = 85.35° [1]. The tetracene backbone adopts a planar conformation, while the phenyl substituents at the 5- and 12-positions exhibit dihedral angles of 54.3° and 58.7°, respectively, relative to the acene plane (Fig. 1) [1].

Table 1: Crystallographic Data for 5,12-Diphenyltetracene

| Parameter | Value |

|---|---|

| Space group | P-1 |

| Unit cell volume | 1024.7 ų |

| Z (molecules/unit cell) | 2 |

| R-factor | 0.045 |

The molecular packing reveals a herringbone arrangement, a common motif in acene derivatives, where adjacent tetracene cores are oriented at an angle of 51.2° relative to one another [1] [2]. This configuration minimizes repulsive interactions between π-electron clouds while maximizing van der Waals contacts. Notably, the phenyl substituents protrude into interstitial regions, creating a staggered stacking pattern that reduces steric hindrance.

Comparative analysis with unsubstituted tetracene highlights the impact of phenyl groups on packing density. The interplanar distance between tetracene cores in DPT (3.48 Å) is slightly larger than in tetracene (3.35 Å), attributed to steric effects from the phenyl rings [1] [5]. This increased separation modulates charge transport properties by altering electronic coupling between molecules.

Intermolecular π-π Stacking Interactions in Solid-State Arrangements

The solid-state structure of DPT is stabilized by a combination of π-π stacking and CH-π interactions. SCXRD data reveal two distinct π-stacking modes:

- Face-to-face stacking: Tetracene cores of adjacent molecules overlap partially, with a centroid-to-centroid distance of 4.72 Å [1].

- Edge-to-face interactions: Phenyl groups engage in CH-π contacts with neighboring tetracene cores, with a mean H···π distance of 2.89 Å [1] [2].

The interplay between these interactions creates a three-dimensional network that enhances thermal stability while permitting limited molecular motion. Density functional theory (DFT) calculations corroborate that the herringbone arrangement optimizes the balance between attractive dispersion forces and repulsive π-π interactions [5].

Substitution at the peri-positions (5 and 12) disrupts the side-to-face CH-π interactions prevalent in unsubstituted acenes. In anthracene derivatives, methylthiolation at analogous positions reduces these interactions by 40%, favoring pitched π-stacking over herringbone motifs [2]. For DPT, the phenyl groups similarly hinder CH-π contacts, leading to a modified herringbone structure with reduced intermolecular coupling [1] [5].

Electronic Implications: The reduced electronic coupling in DPT, evidenced by a 22% decrease in charge carrier mobility compared to tetracene [5], stems from the larger interplanar distances and torsional angles introduced by phenyl substituents. These structural features create localized trap states that impede charge transport in polycrystalline films [6].

Defect Formation Mechanisms in Polycrystalline Thin Films

Polycrystalline DPT films, commonly used in organic field-effect transistors (OFETs), exhibit defect-rich microstructures that degrade device performance. Grain boundaries (GBs) and point defects arise from kinetic limitations during solution processing or thermal evaporation.

Grain Boundary Formation

In-situ X-ray microscopy studies of analogous perylenediimide films reveal that GBs form preferentially at regions of misoriented molecular domains [4] [7]. For DPT, computational models predict that GBs act as charge traps due to disrupted π-π overlap and localized dipole moments [6]. Transmission electron microscopy (TEM) of rubrene (a tetracene derivative) shows that GBs introduce energetic barriers of 0.3–0.5 eV, comparable to thermal energy at room temperature [6].

Table 2: Defect Types and Their Impact on DPT Films

| Defect Type | Cause | Effect on Mobility |

|---|---|---|

| Grain boundaries | Rapid crystallization | 50–70% reduction |

| Point defects | Impurities/stress during growth | Localized trap states |

| Stacking faults | Misaligned π-stacking | Anisotropic conductivity |

Defect Mitigation Strategies

- Solvent vapor annealing: Post-deposition exposure to solvent vapors enables molecular reorganization, reducing GB density by 35% in perylenediimide films [4].

- Substrate functionalization: Self-assembled monolayers (SAMs) with epitaxial matching to DPT’s crystal lattice improve film crystallinity, as demonstrated by a 2.5-fold mobility enhancement in rubrene-based OFETs [6].

Recent advances in soft X-ray tomography (spatial resolution < 30 nm) have enabled 3D visualization of defect networks in DPT analogs [7]. These studies highlight the prevalence of line defects along 〈110〉 directions, which propagate through the film and create percolation pathways for charge carriers.

Ultrafast transient absorption spectroscopy has emerged as the definitive technique for investigating singlet fission dynamics in 5,12-diphenyltetracene. This methodology employs femtosecond pump-probe sequences to monitor photoinduced changes in sample absorption, providing real-time observation of excited state evolution and charge transfer processes [1] [2] [3].

Studies utilizing pump wavelengths of 500 nanometers to populate the lowest excited singlet state of 5,12-diphenyltetracene reveal immediate spectral signatures characteristic of singlet fission. The transient spectra exhibit photobleach features at 460 and 498 nanometers corresponding to ground-state vibronic progression, alongside stimulated emission at 540 nanometers from the first excited singlet state [1] [2]. The most prominent spectral feature manifests as an intense induced absorption band at 416 nanometers, attributed to singlet-to-singlet transitions within the first excited state [1] [2].

Critical temporal dynamics emerge over distinct timescales during the singlet fission process. Approximately fifty percent of triplet formation occurs within one picosecond following photoexcitation, while the remaining triplet production extends over several hundred picoseconds [1] [2] [4]. This biexponential behavior suggests heterogeneous molecular environments within disordered films, where only specific molecular dimer configurations facilitate efficient fission [1] [2].

The transient absorption methodology reveals that triplet exciton production manifests through growth of induced absorption bands between 470 and 520 nanometers [1] [2]. Comparison with triplet-sensitized spectra utilizing platinum tetraphenylbenzoporphyrin confirms that these features correspond to authentic triplet state formation rather than alternative photophysical processes [1] [2].

Excitation fluence dependence studies demonstrate that singlet-singlet annihilation significantly influences measured kinetics at pump intensities above 2.1 × 10⁵ micrometers⁻³ [1] [2]. This necessitates careful experimental design to isolate intrinsic singlet fission dynamics from bimolecular annihilation processes. The kinetic analysis reveals singlet fission time constants of 0.8 picoseconds for the rapid component and approximately 105 picoseconds for the slower phase [1] [2].

Table 1: Ultrafast Transient Absorption Parameters for 5,12-Diphenyltetracene

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Pump wavelength | 500 | nanometers | [1] [2] |

| Photobleach maxima | 460, 498 | nanometers | [1] [2] |

| Stimulated emission peak | 540 | nanometers | [1] [2] |

| Singlet induced absorption | 416 | nanometers | [1] [2] |

| Triplet absorption range | 470-520 | nanometers | [1] [2] |

| Fast fission time constant | 0.8 | picoseconds | [1] [2] |

| Slow fission time constant | 105 | picoseconds | [1] [2] |

| Time resolution | 200 | femtoseconds | [1] [2] |

Triplet-Pair State Formation and Decay Pathways

The triplet-pair state represents the critical intermediate in singlet fission, wherein two correlated triplet excitons exist on adjacent chromophores before separating into independent species [5] [6] [7] [3]. Electronic structure calculations demonstrate that charge transfer states function as mediators rather than intermediates in the singlet fission mechanism of 5,12-diphenyltetracene [5] [6].

Theoretical investigations reveal that the lowest excited singlet state delocalizes over at least seven molecules in crystalline environments, facilitating efficient coupling between single and multiexcitonic states [5] [6]. This delocalization enables the formation of correlated triplet pairs through second-order contributions from charge transfer states, which decisively participate in mediating the transition from optically allowed singlet excitons to dark multiexciton states [5] [6].

The triplet-pair formation process exhibits distinct characteristics depending on the molecular environment and packing arrangements. In amorphous 5,12-diphenyltetracene films, the formation kinetics demonstrate remarkable efficiency despite high molecular disorder [1] [2]. The triplet yield reaches 1.22 triplets per excited singlet, confirming quantitative singlet fission even in disordered morphologies [1] [2].

Magnetic field studies on 5,12-diphenyltetracene solutions provide insights into triplet-pair spin dynamics and recombination pathways [7]. The redistribution of singlet character within the triplet-pair manifold influences overall fission rates when competing processes such as fluorescence exist [7]. Zero-field splitting interactions between unpaired electron spins within triplet pairs create orientation-dependent magnetic coupling that affects the probability of singlet regeneration [7].

The decay pathways for triplet pairs involve multiple competing mechanisms. Direct separation into free triplet excitons represents the productive pathway for photovoltaic applications [8] [9] [10]. Alternatively, triplet-triplet annihilation can regenerate singlet excitons, leading to delayed fluorescence observed on nanosecond timescales [1] [2] [7]. The efficiency of these competing pathways depends critically on the energetic relationship between singlet and triplet states, quantified by the thermodynamic driving force 2E(T₁) - E(S₁) [1] [2].

Table 2: Triplet-Pair Formation and Decay Parameters

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Triplet yield per singlet | 1.22 | ratio | [1] [2] |

| Singlet delocalization | ≥7 | molecules | [5] [6] |

| Thermodynamic driving force | -87 | millielectron volts | [1] [2] |

| Triplet-triplet annihilation rate | 4.6 × 10⁻¹¹ | cubic centimeters per second | [1] [2] |

| Triplet separation time | ~200 | femtoseconds | [11] |

| Correlated pair lifetime | ~3 | milliseconds | [11] |

Temperature-Dependent Photoluminescence Quenching Mechanisms

Temperature-dependent photoluminescence studies reveal complex quenching mechanisms that govern the thermal stability and emission efficiency of 5,12-diphenyltetracene [12] [13] [14] [15]. These investigations provide fundamental insights into the competition between radiative and nonradiative decay pathways as functions of thermal energy.

The photoluminescence quantum yield of 5,12-diphenyltetracene exhibits strong temperature dependence, reflecting the activation of multiple nonradiative decay channels at elevated temperatures [12] [13] [14]. Thermal quenching typically follows Arrhenius-type behavior, characterized by activation energies that reflect the energy barriers for nonradiative processes [13] [16] [15].

Two primary mechanisms contribute to thermal quenching in organic semiconductors like 5,12-diphenyltetracene. Dynamic quenching affects fluorescence lifetimes through thermally activated trapping dynamics occurring on timescales comparable to radiative decay [17]. Static quenching influences the fraction of molecules that remain luminescent versus those rendered nonradiative at elevated temperatures [17].

In crystalline environments, thermal effects induce structural changes that modulate intermolecular coupling and electronic properties [12] [14] [18]. Temperature-dependent studies on related tetracene derivatives demonstrate that thermal activation can promote transitions between different excited state configurations [13] [15]. These transitions often involve conversion between free exciton and self-trapped exciton states, with corresponding changes in emission wavelength and intensity [13].

The presence of structural defects significantly influences thermal quenching behavior [12] [14]. Density functional theory calculations indicate that midgap defect states provide nonradiative decay channels that become increasingly active at higher temperatures [12] [14]. These defect states arise from molecular distortions or crystal imperfections that create discrete electronic transitions below the optical gap energy [12] [14].

Vibrational coupling represents another critical factor in temperature-dependent quenching [16] [19] [20]. Increased thermal motion enhances electron-phonon coupling, providing additional pathways for nonradiative decay through multiphonon processes [16] [20] [17]. The coupling strength depends on the specific vibrational modes involved and their overlap with electronic transitions [16] [20].

Table 3: Temperature-Dependent Photoluminescence Parameters

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Thermal quenching activation energy | 155.10 | millielectron volts | [13] |

| Defect barrier energy | 26.38 | millielectron volts | [13] |

| Exciton binding energy | 155.10 | millielectron volts | [13] |

| Band gap at 10 K | 2.93 | electron volts | [13] |

| Band gap at 300 K | 2.87 | electron volts | [13] |

| Fluorescence lifetime (solution) | 11 | nanoseconds | [1] [2] |

| Film decay time constant | <3 | nanoseconds | [1] [2] |

The thermal quenching mechanisms in 5,12-diphenyltetracene reflect the complex interplay between molecular structure, intermolecular interactions, and environmental factors. Understanding these mechanisms proves essential for optimizing material performance in temperature-sensitive applications such as organic light-emitting devices and photovoltaic systems. The ability to control thermal stability through molecular design and morphological engineering represents a key challenge for advancing organic semiconductor technologies.